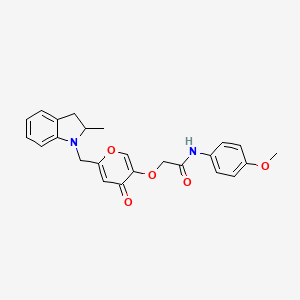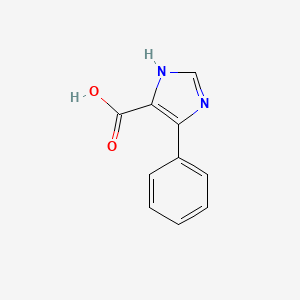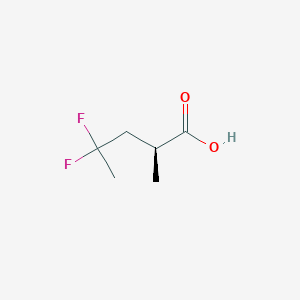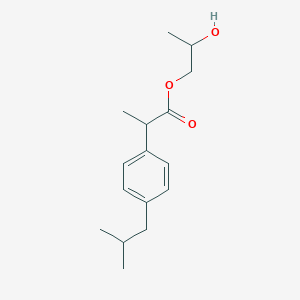![molecular formula C14H11NO5S B2568182 [(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL THIOPHENE-3-CARBOXYLATE CAS No. 1794851-82-3](/img/structure/B2568182.png)
[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL THIOPHENE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzodioxole moiety linked to a thiophene ring via a carbamoylmethyl group
Wissenschaftliche Forschungsanwendungen
[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.
Introduction of the Carbamoyl Group: The benzodioxole derivative is then reacted with an isocyanate to introduce the carbamoyl group.
Coupling with Thiophene: The final step involves coupling the carbamoyl benzodioxole with a thiophene derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.
Substitution: Friedel-Crafts acylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Acylated benzodioxole derivatives.
Wirkmechanismus
The mechanism of action of [(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2- {2- [ (2H-1,3-benzodioxol-5-yl)carbamoyl]phenyl}acetic acid
- Methyl 3- (1,3-benzodioxol-5-yl)-2-oxiranecarboxylate
Uniqueness
[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL THIOPHENE-3-CARBOXYLATE is unique due to its combination of a benzodioxole moiety and a thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and molecular interactions.
Eigenschaften
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S/c16-13(6-18-14(17)9-3-4-21-7-9)15-10-1-2-11-12(5-10)20-8-19-11/h1-5,7H,6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCYBHXAZKDZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate](/img/structure/B2568100.png)

![2-(4-FLUOROPHENYL)-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]ACETAMIDE](/img/structure/B2568102.png)




![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-chloro-4-methoxybenzene-1-sulfonamide](/img/structure/B2568112.png)
![1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2568114.png)
![1-[(2R)-2-[(2-Methylpyrazol-3-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2568115.png)



![N-[[6-(1,1-Difluoroethyl)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2568122.png)
